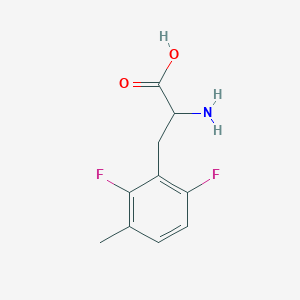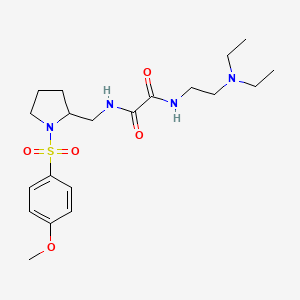![molecular formula C11H14ClN3O3 B2703685 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1807977-36-1](/img/structure/B2703685.png)
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with oxadiazole rings, such as 1,3,4-oxadiazoles, are synthesized through various methods including polyphosphoric acid condensation and cyclization reactions. These compounds are characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, highlighting their structural uniqueness and stability. These methods offer high yields and provide insight into the chemical properties of oxadiazole derivatives (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Anti-Proliferative Activities
Oxadiazole derivatives demonstrate significant antimicrobial activities against various pathogenic bacteria and fungi, including Gram-positive and Gram-negative bacteria as well as the yeast-like fungus Candida albicans. Additionally, some of these compounds have been evaluated for their anti-proliferative activities against various cancer cell lines, showing potential as cancer therapeutic agents. This highlights the therapeutic potential of oxadiazole derivatives in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).
Luminescent Materials
Oxadiazole-containing compounds exhibit luminescent properties, making them candidates for applications in material science, such as in the development of light-emitting diodes (LEDs) and other optoelectronic devices. Their high quantum yield in both polar and nonpolar solvents is of particular interest for creating efficient, bright, and durable luminescent materials (Mikhailov et al., 2018).
Anticoagulant Agents
Research into oxadiazole derivatives also extends to their potential use as anticoagulant agents. Through molecular docking and in vitro studies, these compounds have shown promise in increasing prothrombin time and clotting time, indicating their potential utility in anticoagulant therapy. This research is pivotal for the development of new, more effective anticoagulants with fewer side effects (Iyer et al., 2016).
Anticancer Evaluation
Oxadiazole thioether derivatives have been designed, synthesized, and evaluated for their anticancer activities. Some of these derivatives display excellent activity against breast cancer cell lines, showcasing the potential of oxadiazole compounds in the development of new anticancer drugs (Polkam et al., 2021).
Mecanismo De Acción
Target of Action
The compound “1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine” contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. 1,2,4-Oxadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure and functional groups present in the compound.
Propiedades
IUPAC Name |
[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11/h3-5H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSUGSXUJIFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
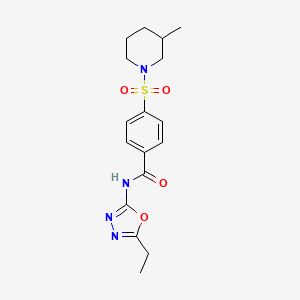
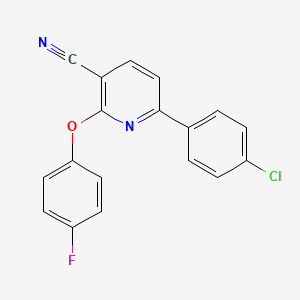
![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)
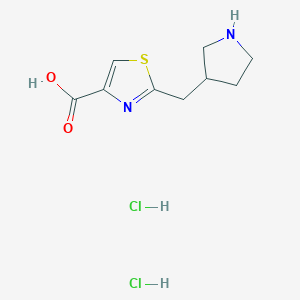
![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)
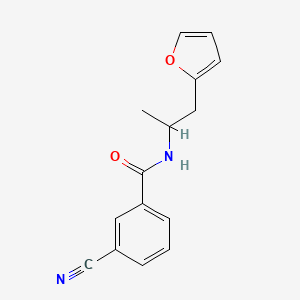
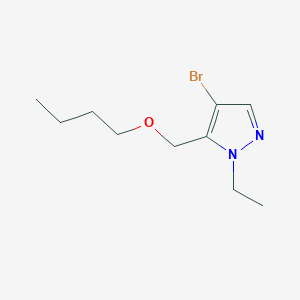
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
